(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine
Overview
Description
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: is a chemical compound with the molecular formula C9H11N3 It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylpyridine with an appropriate imidazole derivative in the presence of a catalyst can yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring high purity and yield is crucial for industrial applications.
Chemical Reactions Analysis
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be performed to obtain different derivatives or intermediates.
Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imidazo[1,2-a]pyridine derivatives with various oxidation states.
Reduction: Reduced forms of the compound, which may have different biological activities.
Substitution: Derivatives with different functional groups, potentially altering their chemical properties and applications.
Scientific Research Applications
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: Similar structure but different position of the methyl group.
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: Another positional isomer with potential differences in biological activity.
These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structure.
Properties
IUPAC Name |
(3-methylimidazo[1,2-a]pyridin-6-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVOZRKEWRXUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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